molecular formula C12H22O6 B14366297 [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol CAS No. 92142-08-0

[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B14366297
CAS No.: 92142-08-0
M. Wt: 262.30 g/mol
InChI Key: FLXVQAMRSMZNMN-UHFFFAOYSA-N
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Description

[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a complex organic compound characterized by its unique structure featuring two dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of formaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane rings. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug delivery agent. Its unique structure allows for the encapsulation of therapeutic agents, improving their stability and bioavailability.

Industry

In industry, this compound is used in the production of polymers and resins. Its ability to form stable dioxolane rings makes it an ideal candidate for creating materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The dioxolane rings provide stability and facilitate the compound’s binding to its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
  • [2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Uniqueness

Compared to similar compounds, [5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol stands out due to its dual dioxolane rings. This unique structure imparts enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

92142-08-0

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C12H22O6/c1-11(2)15-7(5-13)9(17-11)10-8(6-14)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3

InChI Key

FLXVQAMRSMZNMN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C2C(OC(O2)(C)C)CO)CO)C

Origin of Product

United States

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